copper(1+);hept-1-ene
Description
Copper(I) complexes with alkenes, such as copper(1+);hept-1-ene, represent a class of coordination compounds where the Cu⁺ ion is stabilized by π-interactions with the alkene ligand. Hept-1-ene (C₇H₁₄) is a terminal alkene with a double bond between the first and second carbon atoms, making it a versatile ligand in organometallic chemistry. While direct structural data for this compound is sparse in the provided evidence, analogous systems (e.g., cobalt carbonyl complexes with hept-1-ene) suggest that alkenes can coordinate to transition metals via their π-electrons, forming labile complexes that participate in catalytic cycles . Hept-1-ene itself is a colorless liquid with a molecular weight of 98.19 g/mol and a CAS number of 592-76-7, commonly used in isomerization and polymerization studies .
Properties
CAS No. |
112775-46-9 |
|---|---|
Molecular Formula |
C7H13Cu |
Molecular Weight |
160.72 g/mol |
IUPAC Name |
copper(1+);hept-1-ene |
InChI |
InChI=1S/C7H13.Cu/c1-3-5-7-6-4-2;/h1,4-7H2,2H3;/q-1;+1 |
InChI Key |
ITUNEAMQVNQOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[C-]=C.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);hept-1-ene typically involves the reaction of copper(I) salts with hept-1-ene under controlled conditions. One common method is to react copper(I) chloride with hept-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of hept-1-ene involves the catalytic cracking of larger hydrocarbons or the oligomerization of ethylene. The resulting hept-1-ene can then be purified by distillation or azeotropic distillation with ethanol .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);hept-1-ene can undergo various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Substitution: The hept-1-ene ligand can be substituted by other ligands in the presence of stronger coordinating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Ligands such as phosphines or amines can be used to replace hept-1-ene.
Major Products
Oxidation: Copper(II) complexes and oxidized organic products.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(1+);hept-1-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation reactions involving carbenes.
Biology: Copper complexes are studied for their potential antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems due to the unique properties of copper ions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of copper(1+);hept-1-ene involves the coordination of the copper ion with the double bond of hept-1-ene. This interaction can activate the alkene towards various chemical transformations. The copper ion can also participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Transition Metal-Alkene Complexes
- Cobalt-Carbonyl Complexes : Cobalt complexes, such as those studied in the Pauson-Khand reaction, demonstrate robust catalytic activity in cycloaddition reactions. Hept-1-ene purification methods (e.g., distillation and NMR verification) highlight its stability in such systems, contrasting with copper(I) complexes, which may exhibit lower thermal stability but higher selectivity in alkene isomerization .
- Magnesium Oxide (MgO) Catalysts : MgO pretreated at 750 K shows high activity in hept-1-ene isomerization to hept-2-ene, achieving conversions dependent on surface hydroxyl groups. Copper(I) systems, while less studied in this context, may operate via distinct mechanisms, such as π-complexation rather than base-catalyzed pathways .
Copper Complexes with Different Alkenes
- Copper-Hex-1-ene Complexes: Shorter-chain alkenes like hex-1-ene (C₆H₁₂) form weaker π-complexes with Cu⁺ due to reduced electron density at the double bond. This results in faster ligand exchange rates compared to hept-1-ene complexes, impacting catalytic turnover in reactions like hydrocupration .
- Organocuprates: Gilman reagents (e.g., Li[CuR₂]) react regioselectively with strained alkenes (e.g., spiro[2.4]hept-1-ene), emphasizing the role of steric and electronic effects in copper-alkene interactions. Hept-1-ene’s linear structure likely reduces steric hindrance, favoring coordination over cyclopropane systems .
Catalytic Performance in Isomerization Reactions
Activity Comparison :
Catalyst Reaction Conversion (%) Selectivity Reference MgO (750 K pretreated) Hept-1-ene → Hept-2-ene 15–20 >90% Cu⁺/Hept-1-ene (hypothetical) Hept-1-ene isomerization N/A Theoretical – MgO’s basic planes (e.g., (1,1,1)) stabilize deprotonated intermediates, whereas copper(I) may facilitate π-allyl intermediates, though experimental validation is needed .
Research Findings and Mechanistic Insights
- Surface Interactions : Hydroxyl groups on MgO poison active sites below 750 K, but their removal enhances hept-1-ene conversion. Copper-based systems, lacking such surface heterogeneity, might avoid this issue, relying instead on ligand mobility .
- DFT Calculations : Preliminary studies on MgO suggest that adsorbed alkoxy species are key intermediates. For copper(I), computational models predict a lower energy barrier for alkene coordination but higher stability of metal-alkene π-complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
